molecular formula C22H18N2OS2 B3312470 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide CAS No. 946317-36-8

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide

Cat. No.: B3312470
CAS No.: 946317-36-8
M. Wt: 390.5 g/mol
InChI Key: WVSHVLZHHFMHBV-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound features a structurally rigid benzothiazole core, a scaffold renowned for its diverse biological activities and its presence in various therapeutic agents . The incorporation of the (methylsulfanyl)benzamide moiety is designed to enhance the molecule's lipophilicity and potential metabolic stability, optimizing its interaction with biological targets . Research Applications and Biological Activity Extensive research on structurally similar benzothiazole-benzamide hybrids has demonstrated potent anticancer properties. These compounds have shown promising cytotoxicity against a broad panel of human cancer cell lines, including mammary, ovarian, colon, and renal carcinomas . The mechanism of action is multifaceted and may include the inhibition of tumor-associated enzymes such as carbonic anhydrase (CA), a target relevant for managing hypoxic tumors . Beyond oncology, the benzothiazole nucleus is recognized for its antimicrobial efficacy, indicating potential applications in researching infections caused by resistant bacterial and fungal strains . Synthesis and Chemical Properties The synthesis of this class of compounds typically involves the condensation of 2-aminobenzenethiol with appropriate carbonyl precursors to form the critical benzothiazole ring, often facilitated by coupling agents like HOBT and EDCl in solvents such as dimethylformamide (DMF) . The methylsulfanyl group on the benzamide ring offers a site for further chemical modification; it can undergo oxidation to form sulfoxide or sulfone derivatives, which can alter the compound's electronic properties and bioavailability . This functional group also participates in nucleophilic substitution reactions, enabling versatile structure-activity relationship (SAR) studies. Handling and Usage This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate care and conduct all necessary experiments in accordance with institutional safety protocols.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-14-6-11-19-20(12-14)27-22(24-19)15-7-9-17(10-8-15)23-21(25)16-4-3-5-18(13-16)26-2/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSHVLZHHFMHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide group can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

(a) N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)
  • Molecular Formula : C21H21N5OS2
  • Key Features : Shares the 4-(6-methylbenzothiazol-2-yl)phenyl group but differs in the amide side chain. Instead of a benzamide, it has an acetamide linked to a triazolylsulfanyl group.
  • This may affect solubility and target binding compared to the simpler methylsulfanyl group in the target .
(b) 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • Molecular Formula : C24H23N3O3S2
  • Key Features : Contains a benzothiazol-2-ylidene core with a sulfamoyl benzamide substituent. The sulfamoyl group (N-benzyl-N-methyl) and methoxy substituent on the benzothiazole contrast with the target’s methylsulfanyl and 6-methyl groups.
  • The benzothiazol-2-ylidene structure may also alter electronic properties .

Benzamide Derivatives with Heterocyclic Modifications

(a) N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Hydrochloride (4b)
  • Molecular Formula : C21H19ClN2OS
  • Key Features: Substitutes benzothiazole with a thiophene ring and includes a 2-aminocyclopropylphenyl group.
  • Implications: Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets, differing from benzothiazole’s planar aromatic system.
(b) N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (Compound 11)
  • Molecular Formula : C30H35N3O4
  • Key Features : A peptide-like benzamide with a pentyloxy-phenyl group and hydroxylated side chain.
  • Implications : The alkoxy chain increases hydrophobicity, while the hydroxyl group introduces polarity. This contrasts with the target’s methylsulfanyl group, which balances lipophilicity and moderate polarity .

Physicochemical and Spectroscopic Comparisons

While experimental data for the target compound is unavailable, analogous compounds provide insights:

  • Melting Points : Tranylcypromine derivatives () exhibit melting points ranging from 120–250°C, influenced by substituent polarity. The target’s methylsulfanyl group may lower its melting point compared to sulfamoyl or hydroxylated analogs .
  • Spectroscopy : Benzothiazole derivatives typically show distinct 1H NMR signals for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The methylsulfanyl group’s protons would likely resonate near δ 2.1–2.3 ppm, similar to thioether-containing compounds .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound : N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide C22H19N2OS2 6-Methylbenzothiazole, 3-methylsulfanyl 397.52 High lipophilicity (predicted)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide C21H21N5OS2 Triazolylsulfanyl, acetamide 447.55 Enhanced hydrogen-bonding capacity
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide C24H23N3O3S2 Sulfamoyl, benzothiazol-2-ylidene 489.63 Increased polarity
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) C21H19ClN2OS Thiophene, aminocyclopropyl 398.91 Improved aqueous solubility

Research Implications and Limitations

However, the lack of direct experimental data (e.g., bioactivity, solubility) limits conclusive comparisons. Future studies should prioritize synthesizing this compound and evaluating its properties against the discussed analogs.

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula: C18H18N2S2
  • Molecular Weight: 334.48 g/mol
  • CAS Number: 304864-26-4

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. A study demonstrated that similar thiazole derivatives showed effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.7 to 15.62 μg/mL against different pathogens, indicating potent antimicrobial activity compared to reference drugs like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
Compound A1.95–3.91Micrococcus luteus
Compound B3.91–15.62Bacillus spp.
Compound C7.81–15.62Streptococcus spp.
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated that the compound exhibited significant cytotoxic effects with IC50 values in the micromolar range, suggesting it could be a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A549TBDApoptosis induction
HeLaTBDCell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to their structural components. The presence of electron-withdrawing groups at specific positions on the benzene ring enhances lipophilicity and thus increases antimicrobial potency. For instance, modifications at the para position with groups such as -NO2 or -OMe have shown to improve activity significantly .

Case Studies

  • Study on Antifungal Activity : A study evaluated the antifungal efficacy of various thiazole derivatives against Candida albicans and Aspergillus niger, revealing that compounds similar to this compound had MIC values comparable to established antifungals .
  • Cytotoxicity Study : In vitro studies conducted on HeLa cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide
Reactant of Route 2
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N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfanyl)benzamide

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